molecular formula C20H15N3OS B2717146 N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide CAS No. 1705798-01-1

N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide

Cat. No.: B2717146
CAS No.: 1705798-01-1
M. Wt: 345.42
InChI Key: PAZOGFOZUZAPTN-UHFFFAOYSA-N
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Description

N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties. The incorporation of a thiophene ring and a benzyl group into the quinoxaline structure enhances its chemical and biological activities, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method is the condensation reaction between 2-(thiophen-3-yl)benzylamine and quinoxaline-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability. Additionally, green chemistry principles are often applied to minimize environmental impact and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines.

    Substitution: Electrophilic substitution reactions can occur on the benzyl and thiophene rings.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoxalines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide is unique due to the combination of a quinoxaline core with a thiophene and benzyl group. This structural complexity enhances its chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[(2-thiophen-3-ylphenyl)methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c24-20(19-12-21-17-7-3-4-8-18(17)23-19)22-11-14-5-1-2-6-16(14)15-9-10-25-13-15/h1-10,12-13H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZOGFOZUZAPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=NC3=CC=CC=C3N=C2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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